molecular formula C14H14N2OS2 B7528610 1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone

1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone

Cat. No. B7528610
M. Wt: 290.4 g/mol
InChI Key: DFQJEWBMSDYGBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone, also known as MTDP, is a synthetic compound that has been studied for its potential use in scientific research. MTDP belongs to the class of pyrazole compounds and has shown promising results in various studies.

Mechanism of Action

1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone is known to inhibit the activity of certain enzymes in the brain, including acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for breaking down the neurotransmitter acetylcholine, which is important for cognitive function and memory. By inhibiting these enzymes, 1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been shown to have a high degree of selectivity for certain enzymes in the brain, which makes it a useful tool for studying the role of these enzymes in cognitive function and memory.
One limitation of using 1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone in lab experiments is that it has not been extensively studied in vivo, which means that its effects in living organisms are not well understood. Additionally, the mechanism of action of 1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.

Future Directions

There are several future directions for research involving 1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone. One area of research is the development of new synthetic compounds based on the structure of 1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone, which may have improved selectivity and efficacy. Another area of research is the study of the effects of 1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone in vivo, which may provide a better understanding of its potential therapeutic uses.
Conclusion
1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone is a synthetic compound that has shown promising results in various scientific research applications. It has been shown to have an inhibitory effect on certain enzymes in the brain, which can improve cognitive function and memory. While there are limitations to using 1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone in lab experiments, there are several future directions for research involving this compound.

Synthesis Methods

1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-methylthiophene-2-carbaldehyde with thiophene-2-carboxylic acid hydrazide, followed by cyclization and reduction to form the final product.

Scientific Research Applications

1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of neuroscience, where it has been shown to have an inhibitory effect on the activity of certain enzymes in the brain. This inhibition has been linked to improved cognitive function and memory.

properties

IUPAC Name

1-[3-(3-methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS2/c1-9-3-6-19-14(9)13-7-12(11-4-5-18-8-11)15-16(13)10(2)17/h3-6,8,13H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQJEWBMSDYGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2CC(=NN2C(=O)C)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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